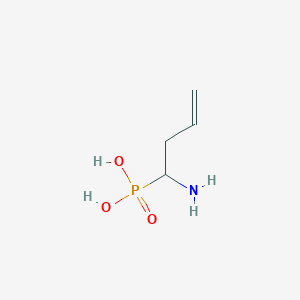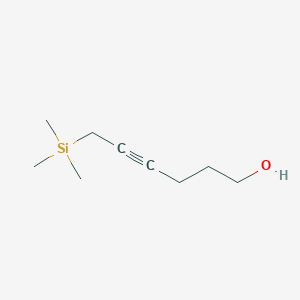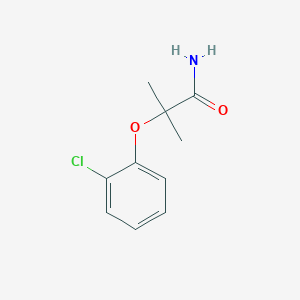
Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester is an organic compound with the molecular formula C14H11ClOS It is a derivative of benzenecarbothioic acid, where the hydrogen atom of the thiol group is replaced by a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester typically involves the esterification of 4-chlorobenzenecarbothioic acid with 4-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzenecarbothioic acid and 4-methylphenol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Hydrolysis: 4-chlorobenzenecarbothioic acid and 4-methylphenol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and the role of sulfur-containing compounds in biological systems.
Industry: It can be used in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester involves its interaction with various molecular targets and pathways. The compound’s ester bond can be hydrolyzed by esterases, releasing the active thiol group, which can then participate in redox reactions and form disulfide bonds. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester can be compared with other similar compounds, such as:
Benzenecarbothioic acid, S-methyl ester: This compound has a methyl group instead of a 4-methylphenyl group, resulting in different chemical properties and reactivity.
Benzenecarbothioic acid, 4-chloro-, S-phenyl ester: The presence of a phenyl group instead of a 4-methylphenyl group affects the compound’s steric and electronic properties, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
| 77750-06-2 | |
Fórmula molecular |
C14H11ClOS |
Peso molecular |
262.8 g/mol |
Nombre IUPAC |
S-(4-methylphenyl) 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C14H11ClOS/c1-10-2-8-13(9-3-10)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3 |
Clave InChI |
LTTZQBSZTBCHLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)


![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
